molecular formula C26H38O6 B12407778 [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate

Cat. No.: B12407778
M. Wt: 446.6 g/mol
InChI Key: LYWIFBNBLVOVKN-GBTUHQTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate is a complex organic molecule with a unique tetracyclic structure. This compound is characterized by multiple hydroxyl groups and a hexanoate ester functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation reactions, while the ester functional group can undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities. Its interactions with various biomolecules and its effects on cellular processes are of particular interest .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate involves its interaction with specific molecular targets. The hydroxyl groups and ester functional group play a crucial role in its binding to these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific cellular processes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate lies in its specific functional groups and tetracyclic structure.

Properties

Molecular Formula

C26H38O6

Molecular Weight

446.6 g/mol

IUPAC Name

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate

InChI

InChI=1S/C26H38O6/c1-6-7-8-9-19(28)32-23-14(2)12-25-15(3)10-18-20(24(18,4)5)17(22(25)30)11-16(13-27)21(29)26(23,25)31/h11-12,15,17-18,20-21,23,27,29,31H,6-10,13H2,1-5H3/t15-,17-,18-,20+,21-,23+,25+,26+/m1/s1

InChI Key

LYWIFBNBLVOVKN-GBTUHQTBSA-N

Isomeric SMILES

CCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C

Canonical SMILES

CCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.